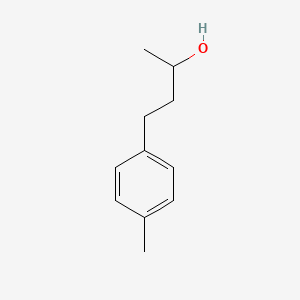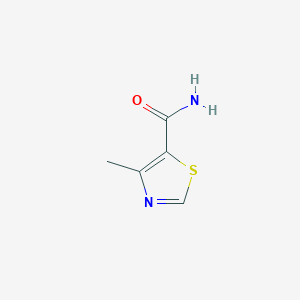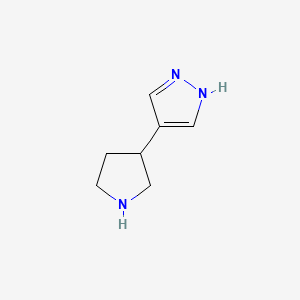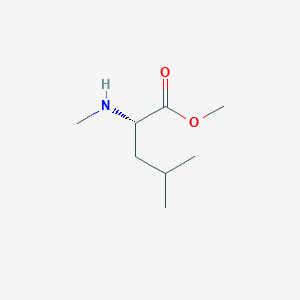
4-(4-methylphenyl)butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-methylphenyl)butan-2-ol is an organic compound with the molecular formula C11H16O It is a derivative of butanol, featuring a 4-methylphenyl group attached to the third carbon of the butanol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-(4-methylphenyl)butan-2-ol can be synthesized through the allylation of 4-methylbenzaldehyde using potassium allyltrifluoroborate in the presence of 18-crown-6 . This reaction involves the addition of an allyl group to the benzaldehyde, resulting in the formation of the desired alcohol.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar allylation reactions. The use of catalysts and optimized reaction conditions can enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(4-methylphenyl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-(4-Methylphenyl)butan-3-one or 1-(4-Methylphenyl)butanoic acid.
Reduction: Formation of various butanol derivatives.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Wissenschaftliche Forschungsanwendungen
4-(4-methylphenyl)butan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(4-methylphenyl)butan-2-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Specific pathways and targets depend on the context of its use and the nature of the reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
4-(4-methylphenyl)butan-2-ol can be compared with other similar compounds, such as:
1-(4-Methylphenyl)-3-buten-1-ol: A homoallylic alcohol derivative with similar synthetic routes.
4-Phenyl-1-butanol: Another butanol derivative with a phenyl group.
4-Methyl-1-pentanol: A structurally related alcohol with different chain length and substitution pattern.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the 4-methylphenyl group, which imparts distinct chemical and physical properties.
This article provides a detailed overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C11H16O |
|---|---|
Molekulargewicht |
164.24 g/mol |
IUPAC-Name |
4-(4-methylphenyl)butan-2-ol |
InChI |
InChI=1S/C11H16O/c1-9-3-6-11(7-4-9)8-5-10(2)12/h3-4,6-7,10,12H,5,8H2,1-2H3 |
InChI-Schlüssel |
NKPPLBLOQSQAKT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CCC(C)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Methoxy-5-methyl-2-phenylpyrazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B8737698.png)


![Benzenamine, 2-(1-methylethyl)-6-[(methylthio)methyl]-](/img/structure/B8737732.png)

![1-[4-(3-Bromopropoxy)phenyl]acetone](/img/structure/B8737744.png)




